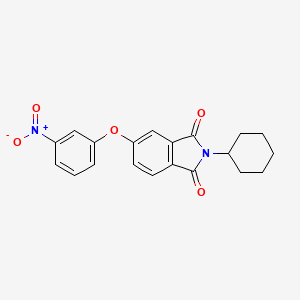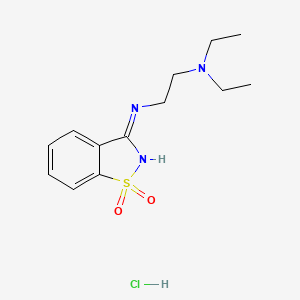![molecular formula C13H11N3OS2 B3733175 2-{[(4-methyl-1,3-thiazol-2-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B3733175.png)
2-{[(4-methyl-1,3-thiazol-2-yl)thio]methyl}-4(3H)-quinazolinone
Overview
Description
2-{[(4-methyl-1,3-thiazol-2-yl)thio]methyl}-4(3H)-quinazolinone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the quinazolinone family and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-{[(4-methyl-1,3-thiazol-2-yl)thio]methyl}-4(3H)-quinazolinone is not fully understood. However, some studies have suggested that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways.
Biochemical and Physiological Effects:
2-{[(4-methyl-1,3-thiazol-2-yl)thio]methyl}-4(3H)-quinazolinone has been shown to exhibit various biochemical and physiological effects. Some of these effects are:
1. Induction of apoptosis: This compound has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
2. Inhibition of cell proliferation: 2-{[(4-methyl-1,3-thiazol-2-yl)thio]methyl}-4(3H)-quinazolinone has been shown to inhibit cell proliferation in cancer cells.
3. Anti-inflammatory effects: This compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[(4-methyl-1,3-thiazol-2-yl)thio]methyl}-4(3H)-quinazolinone in lab experiments is its potent biological activity. This compound has been shown to exhibit potent anticancer, antimicrobial, and anti-inflammatory activity, which makes it a potential candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in some experimental setups.
Future Directions
There are several future directions for the research on 2-{[(4-methyl-1,3-thiazol-2-yl)thio]methyl}-4(3H)-quinazolinone. Some of these are:
1. Development of novel anticancer drugs: The potent anticancer activity of this compound makes it a potential candidate for the development of novel anticancer drugs.
2. Development of novel antimicrobial drugs: The antimicrobial activity of this compound makes it a potential candidate for the development of novel antimicrobial drugs.
3. Study of the mechanism of action: Further studies are needed to fully understand the mechanism of action of this compound.
4. Study of the structure-activity relationship: Further studies are needed to understand the structure-activity relationship of this compound, which can help in the development of more potent and selective drugs.
Conclusion:
2-{[(4-methyl-1,3-thiazol-2-yl)thio]methyl}-4(3H)-quinazolinone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound exhibits potent anticancer, antimicrobial, and anti-inflammatory activity, which makes it a potential candidate for drug development. Further studies are needed to fully understand the mechanism of action and structure-activity relationship of this compound.
Scientific Research Applications
2-{[(4-methyl-1,3-thiazol-2-yl)thio]methyl}-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields. Some of the scientific research applications of this compound are:
1. Anticancer activity: Several studies have reported that 2-{[(4-methyl-1,3-thiazol-2-yl)thio]methyl}-4(3H)-quinazolinone exhibits potent anticancer activity against various cancer cell lines.
2. Antimicrobial activity: This compound has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
3. Anti-inflammatory activity: Some studies have reported that 2-{[(4-methyl-1,3-thiazol-2-yl)thio]methyl}-4(3H)-quinazolinone exhibits anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-8-6-18-13(14-8)19-7-11-15-10-5-3-2-4-9(10)12(17)16-11/h2-6H,7H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOGDRQQVKIDSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-methyl-1,3-thiazol-2-yl)thio]methyl}-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-bromo-N-{3-[(2-iodobenzoyl)amino]phenyl}benzamide](/img/structure/B3733110.png)

![N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3733124.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B3733129.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-[4-(methylthio)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B3733145.png)
![4-(2-fluorophenyl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B3733149.png)
![5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B3733151.png)
![1-(2-methoxyphenyl)-4-[(1-naphthyloxy)acetyl]piperazine](/img/structure/B3733167.png)
![N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]-2-phenylacetamide](/img/structure/B3733182.png)
![4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B3733184.png)
![4-({[2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl)phenol](/img/structure/B3733192.png)
